β3 Subunit Selectivity Drives a 8.8-Fold Potency Shift in α1-Containing GABAA Receptors
Tracazolate hydrochloride displays a marked selectivity for GABAA receptors containing the β3 subunit over the β1 subunit. In recombinant receptors expressed in Xenopus laevis oocytes, its potency (EC50) for potentiating the GABA response at the α1β3γ2 isoform was measured at 1.5 μM. In stark contrast, when the β3 subunit was replaced with β1 in the same α1β1γ2s configuration, the EC50 increased 8.8-fold to 13.2 μM . This quantitative difference highlights the critical role of the β subunit in determining modulator sensitivity and is a key differentiator from classical benzodiazepines, which primarily recognize an α-γ subunit interface.
| Evidence Dimension | Functional Potentiation Potency (EC50) |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | 13.2 μM |
| Quantified Difference | 8.8-fold higher potency for α1β3γ2 vs. α1β1γ2s |
| Conditions | Recombinant GABAA receptors expressed in Xenopus laevis oocytes, measured by two-electrode voltage clamp |
Why This Matters
This data allows researchers to select tracazolate as a β3-preferring probe, enabling selective modulation of neuronal populations expressing β3-containing receptors, which is not achievable with non-selective benzodiazepines.
